A Technical Guide to 2-Bromo-4-(trifluoromethyl)phenol (CAS No. 81107-97-3): Properties, Synthesis, and Applications
A Technical Guide to 2-Bromo-4-(trifluoromethyl)phenol (CAS No. 81107-97-3): Properties, Synthesis, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)phenol, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. Identified by its CAS Number 81107-97-3, this compound's unique trifunctional structure—a phenolic hydroxyl group, a bromine atom, and a trifluoromethyl group—makes it a highly versatile building block.[1] The trifluoromethyl moiety, in particular, is known to enhance critical properties in pharmaceutical candidates, such as metabolic stability and binding affinity.[2][3] This document details its physicochemical properties, outlines a standard laboratory-scale synthesis protocol with mechanistic insights, discusses its primary applications, and provides essential safety and handling information.
Chemical Identification and Physicochemical Properties
Correctly identifying a chemical is the foundation of sound scientific work. The primary identifiers and key physicochemical properties of 2-Bromo-4-(trifluoromethyl)phenol are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 81107-97-3[1][4][5][6][7] |
| IUPAC Name | 2-bromo-4-(trifluoromethyl)phenol[5] |
| Molecular Formula | C₇H₄BrF₃O[1][4][5] |
| InChI Key | DTEDKIRYMYDIGO-UHFFFAOYSA-N[5] |
| Synonyms | 3-Bromo-4-hydroxybenzotrifluoride, 4-Trifluoromethyl-2-bromophenol[5] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 241.01 g/mol | [1][4][7] |
| Physical Form | Liquid | [4][5] |
| Appearance | Colorless to light yellow or brown liquid | [1][5] |
| Density | ~1.752 g/cm³ (Predicted) | [1][4] |
| pKa | 7.03 ± 0.18 (Predicted) | [4] |
| Refractive Index | ~1.496 - 1.500 | [1][4] |
| Purity | Typically ≥98% (by GC) |[1][5] |
Synthesis and Chemical Reactivity
The most common and straightforward synthesis of 2-Bromo-4-(trifluoromethyl)phenol involves the direct electrophilic bromination of its precursor, 4-(trifluoromethyl)phenol.[4][8]
Causality of the Reaction: The phenol's hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the substitution is strongly directed to the positions ortho to the hydroxyl group. The trifluoromethyl (-CF₃) group is a deactivating, meta-directing group, which further disfavors substitution at the positions adjacent to it, reinforcing the regioselectivity of the bromination at the 2-position.
Caption: Role as a versatile building block in chemical synthesis.
Analytical and Spectroscopic Profile
Characterization and quality control are critical. The following methods are standard for analyzing 2-Bromo-4-(trifluoromethyl)phenol:
-
Gas Chromatography (GC): Used to determine purity, often showing ≥98% for commercial grades. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show distinct signals in the aromatic region (typically 3 protons) and a broad singlet for the phenolic -OH proton, the chemical shift of which is dependent on solvent and concentration.
-
¹⁹F NMR: A strong singlet corresponding to the -CF₃ group will be present.
-
¹³C NMR: Will show seven distinct carbon signals, with the signal for the -CF₃ carbon split into a quartet due to coupling with the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch (~3400 cm⁻¹), C-F stretching bands (typically strong, in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C bands.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom.
Safety, Handling, and Storage
This compound must be handled with appropriate care. Its GHS classification indicates moderate hazards. [9][10] Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | [10] |
| Signal Word | Warning [10] |
| Hazard Statements | H315: Causes skin irritation. [9][10] H319: Causes serious eye irritation. [9][10] H335: May cause respiratory irritation. [9][10] |
| Precautionary Statements | P261: Avoid breathing vapors/mist. [10] P280: Wear protective gloves/eye protection/face protection. [10] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]|
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9][11]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN166 or equivalent). [9][10]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [9]* Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. [9]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [10][12]* Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical advice if irritation occurs. [9][10]* Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [9][10]* Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center. [12]
-
Storage: Store in a cool, dry, and well-ventilated place. [9]Keep the container tightly closed and store under an inert atmosphere. [4]Recommended storage is at room temperature. [1][4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9][10]
Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)phenol
This protocol details a representative laboratory-scale synthesis adapted from established procedures. [4][8]
-
4-(Trifluoromethyl)phenol (1.0 eq)
-
Bromine (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
-
Rotary evaporator
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenol (e.g., 32 g) in dichloromethane (e.g., 200 mL).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This step is critical to control the reaction rate and prevent over-bromination, as the reaction is exothermic.
-
Bromine Addition: In a separate addition funnel, prepare a solution of an equimolar amount of bromine in a small amount of DCM. Add the bromine solution dropwise to the stirred phenol solution over approximately 2 hours. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours to ensure the reaction goes to completion. [4][8]5. Workup - Quenching and Neutralization: Carefully pour the reaction mixture into a separatory funnel. Wash the organic layer with a saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic. This neutralizes any remaining acidic byproducts, such as HBr, and quenches unreacted bromine.
-
Workup - Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Product Isolation: The resulting residue is the crude product, 2-Bromo-4-(trifluoromethyl)phenol, which appears as a thick liquid. [4]If necessary, further purification can be achieved via vacuum distillation or column chromatography.
Conclusion
2-Bromo-4-(trifluoromethyl)phenol is a high-value chemical intermediate whose strategic importance in modern chemistry is well-established. Its trifunctional nature provides synthetic chemists with a powerful platform to access a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the fields of drug discovery, agrochemical development, and material science.
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RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]
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Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. Crystal structure and spectroscopic characterization... [Link]
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NIST WebBook. Phenol, 2-bromo-4-methyl-. [Link]
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SpectraBase. 2-Bromo-4-(trifluoromethyl)phenol Raman Spectrum. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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EPA. Method 8041A: Phenols by Gas Chromatography. [Link]
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